![molecular formula C14H16N2OS2 B3311539 N-(2-(ethylthio)-4-phenylthiazol-5-yl)propionamide CAS No. 946271-06-3](/img/structure/B3311539.png)
N-(2-(ethylthio)-4-phenylthiazol-5-yl)propionamide
Overview
Description
The compound is a derivative of propanamide . Propanamide is an organic compound with the formula CH3CH2C=O(NH2) and is the amide of propanoic acid . It belongs to the class of organic compounds known as primary carboxylic acid amides .
Synthesis Analysis
While the specific synthesis process for “N-(2-(ethylthio)-4-phenylthiazol-5-yl)propionamide” is not available, propanamide can be prepared by the condensation reaction between urea and propanoic acid or by the dehydration of ammonium propionate .Molecular Structure Analysis
The molecular structure of a similar compound, propanamide, consists of a carbonyl group (C=O) and an amine group (NH2) attached to a two-carbon chain .Chemical Reactions Analysis
Propanamide, being an amide, can participate in a Hoffman rearrangement to produce ethylamine gas .Physical And Chemical Properties Analysis
Propanamide is a yellow liquid at room temperature, with a density of 1.042 g/mL. It has a melting point of 80 °C and a boiling point of 213 °C. It is very soluble in water .Safety and Hazards
While specific safety and hazard information for “N-(2-(ethylthio)-4-phenylthiazol-5-yl)propionamide” is not available, it’s important to handle all chemical compounds with care. Avoid breathing mist, gas, or vapors, and avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .
properties
IUPAC Name |
N-(2-ethylsulfanyl-4-phenyl-1,3-thiazol-5-yl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS2/c1-3-11(17)15-13-12(10-8-6-5-7-9-10)16-14(19-13)18-4-2/h5-9H,3-4H2,1-2H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNUUABJBBLNJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(N=C(S1)SCC)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(ethylthio)-4-phenylthiazol-5-yl)propionamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.